

# Bromoacetic Anhydride: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Bromoacetic anhydride*

Cat. No.: *B082147*

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This guide provides an in-depth overview of **bromoacetic anhydride**, a highly reactive chemical intermediate with significant applications in scientific research and drug development. It covers its nomenclature, physicochemical properties, synthesis protocols, key chemical reactions, and primary applications, with a focus on its role as a powerful alkylating and bromoacetylating agent.

## Nomenclature and Identification

The compound is systematically named according to IUPAC standards, but is also known by several common synonyms.

- IUPAC Name: (2-bromoacetyl) 2-bromoacetate.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Synonyms: **Bromoacetic anhydride**, **2-Bromoacetic anhydride**, Acetic acid, 2-bromo-, 1,1'-anhydride, Bis(bromoacetic acid)anhydride, Di(bromoacetic)anhydride.[\[5\]](#)[\[6\]](#)[\[7\]](#)

## Physicochemical Properties

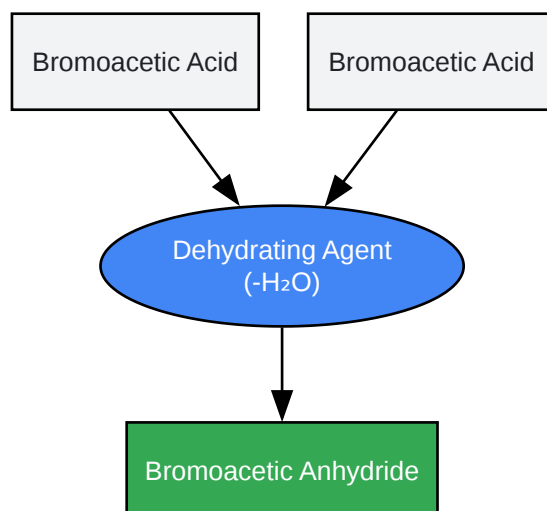
The key physical and chemical properties of **bromoacetic anhydride** are summarized in the table below. This data is essential for its safe handling, storage, and application in experimental settings.

Property	Value	Citations
CAS Number	13094-51-4	[1][2][4][6][8]
Molecular Formula	C <sub>4</sub> H <sub>4</sub> Br <sub>2</sub> O <sub>3</sub>	[1][2][3][4][5][6]
Molecular Weight	259.88 g/mol	[1][5][6][9]
Appearance	White to brown solid or low melting solid.	[2][10]
Melting Point	31-44 °C (88-111 °F)	[2][4][5][6][9][10]
Boiling Point	130-138 °C at 12.3 Torr	[6]
Density	~2.138 g/cm <sup>3</sup> (Predicted)	[6][9]
InChI Key	FUKOTTQGWQVMQB-UHFFFAOYSA-N	[1][2][3][4][6]
SMILES	<chem>C(C(=O)OC(=O)CBr)Br</chem>	[4]

## Synthesis of Bromoacetic Anhydride

**Bromoacetic anhydride** is typically synthesized from its corresponding carboxylic acid, bromoacetic acid, through various dehydration methods. The choice of method often depends on the scale of the synthesis and the desired purity.

The fundamental principle behind the synthesis is the removal of a water molecule from two molecules of bromoacetic acid to form the anhydride linkage.



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Caption: General synthesis of **bromoacetic anhydride**.

#### Protocol 1: Dehydration using Acetic Anhydride

A common laboratory-scale synthesis involves the reaction of bromoacetic acid with acetic anhydride. This equilibrium-driven process is pushed towards the product by removing the acetic acid byproduct.[\[11\]](#)

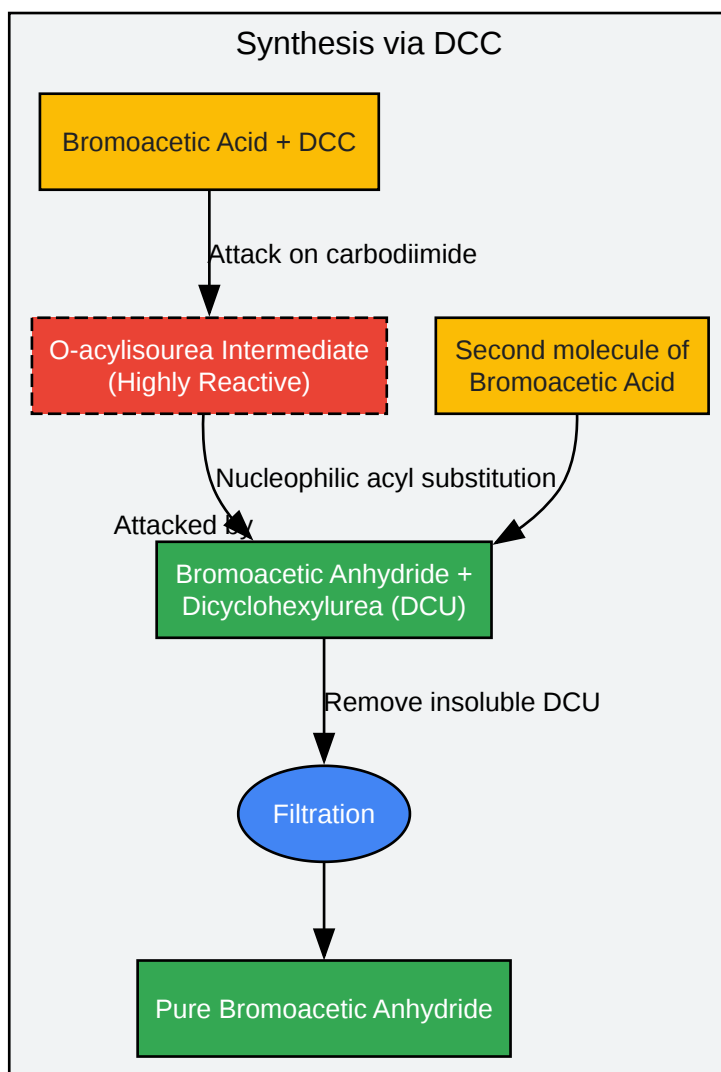
- Reactants: Bromoacetic acid and acetic anhydride.
- Procedure: a. Combine bromoacetic acid with an excess of acetic anhydride in a suitable reaction vessel equipped with a distillation apparatus. b. Heat the mixture to facilitate the reaction. c. Continuously remove the acetic acid byproduct by distillation to drive the equilibrium towards the formation of **bromoacetic anhydride**. d. Once the reaction is complete, purify the resulting **bromoacetic anhydride**, typically by vacuum distillation.

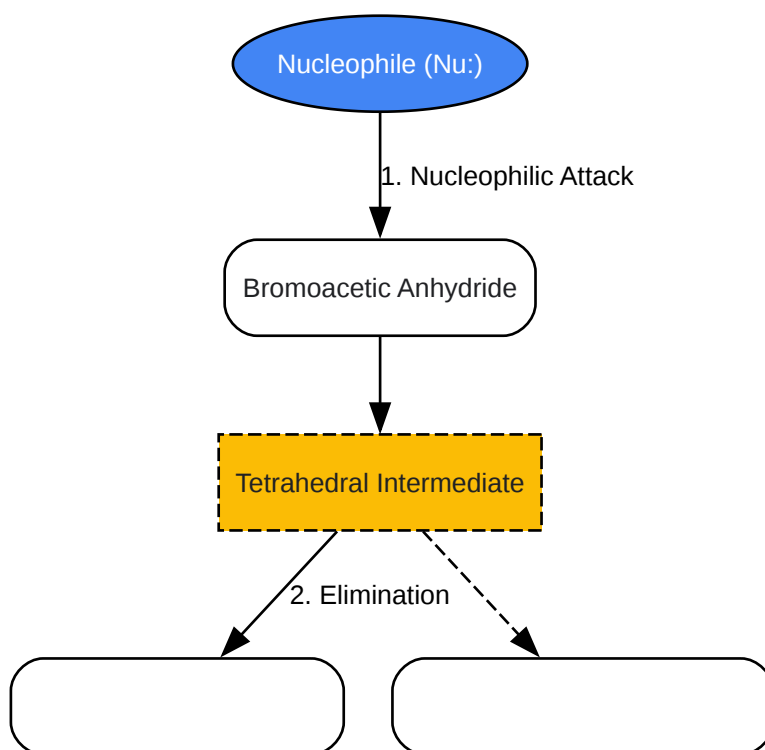
#### Protocol 2: Symmetric Anhydride Formation via Carbodiimides

This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate anhydride formation under mild conditions. It is frequently employed when the anhydride is needed for subsequent reactions in the same pot, such as in peptide synthesis.

[\[11\]](#)

- Reactants: Bromoacetic acid and N,N'-dicyclohexylcarbodiimide (DCC).
- Solvent: Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
- Procedure: a. Dissolve two equivalents of bromoacetic acid in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). b. Add one equivalent of DCC to the solution at 0 °C with stirring. c. The reaction proceeds with the formation of a highly reactive O-acylisourea intermediate, which is then attacked by a second molecule of bromoacetic acid.<sup>[11]</sup> d. This results in the formation of **bromoacetic anhydride** and the insoluble byproduct, dicyclohexylurea (DCU).<sup>[11]</sup> e. Allow the reaction to warm to room temperature and stir for several hours. f. Remove the precipitated DCU by filtration. g. The filtrate containing the **bromoacetic anhydride** can be used directly or the solvent can be removed under reduced pressure to yield the crude product, which can be further purified if necessary.





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